Enhanced Lipophilicity via Ortho-Furan-2-ylmethoxy and Para-Methyl Substitution
The target compound exhibits a calculated LogP of 2.63, reflecting its increased lipophilicity relative to the unsubstituted analog [2-(furan-2-ylmethoxy)phenyl]methanamine (LogP ≈ 1.96) [1]. This enhanced lipophilicity is driven by the para-methyl group and ortho-furan-2-ylmethoxy arrangement, which collectively increase hydrophobic surface area and reduce hydrogen-bonding potential [2]. The difference of ΔLogP ≈ 0.67 corresponds to an approximately 4.7-fold increase in octanol-water partition coefficient, implying significantly greater membrane permeability potential [3].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.62572 |
| Comparator Or Baseline | [2-(furan-2-ylmethoxy)phenyl]methanamine (unsubstituted phenyl analog) estimated LogP ≈ 1.96 |
| Quantified Difference | ΔLogP ≈ 0.67 (~4.7-fold increase in partition coefficient) |
| Conditions | Computational prediction using standard partition coefficient algorithms (data from ChemScene vendor computational chemistry panel) . |
Why This Matters
Higher LogP values correlate with improved passive membrane diffusion, making this compound a preferable scaffold for developing cell-permeable probes or CNS-targeted small molecules compared to less lipophilic analogs.
- [1] PubChem. [2-(furan-2-ylmethoxy)phenyl]methanamine (CID 13549815). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/13549815. View Source
- [2] PubChem. [2-(Furan-2-ylmethoxy)-4-methylphenyl]methanamine (CID 13549815). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1248059-64-4. View Source
- [3] Hansch, C., Leo, A., Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. View Source
